1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid

Description

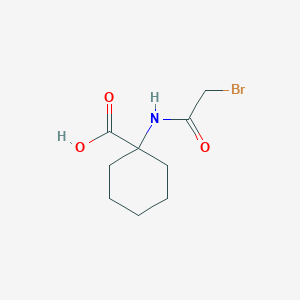

1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and a 2-bromo-acetylamino substituent. Its molecular formula is C₉H₁₃BrNO₃, with a molecular weight of 264.11 g/mol. The bromo-acetylamino group introduces both a halogen (bromine) and a reactive amide moiety, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where alkylation or nucleophilic substitution reactions are required.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromoacetyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c10-6-7(12)11-9(8(13)14)4-2-1-3-5-9/h1-6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVXOARJIOKJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid typically involves the bromination of acetylamino-cyclohexanecarboxylic acid. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out under controlled conditions, such as a specific temperature and reaction time, to ensure the desired product is obtained . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromoacetyl group.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid exerts its effects involves the reactivity of the bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid with structurally related cyclohexanecarboxylic acid derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of Cyclohexanecarboxylic Acid Derivatives

Substituent Effects on Reactivity

- Bromo-Acetylamino Group: The bromine atom in the target compound acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols). This contrasts with 1-amino-1-cyclohexanecarboxylic acid, where the amino group participates in hydrogen bonding or salt formation .

- Fluorophenyl and Pyridinyl Groups : Aromatic substituents, such as in 1-(2-fluorophenyl)- and 1-(pyridin-3-yl)- derivatives, introduce electronic effects (e.g., electron-withdrawing fluorine) or coordination sites, enhancing biological activity or catalytic utility .

- Protected Amino Groups: Derivatives like trans-4-benzyl oxycarbonylaminomethyl compounds are stabilized for stepwise synthesis, whereas the bromo-acetylamino group offers direct reactivity without deprotection .

Physical Properties

- Melting Points: Brominated aliphatic derivatives (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid) exhibit lower melting points (~100°C) compared to amino-substituted analogs (>300°C) due to reduced hydrogen bonding .

- Solubility: The bromo-acetylamino group likely increases polarity compared to alkyl-substituted derivatives (e.g., isopropylcyclohexanecarboxylic acid), improving aqueous solubility but reducing lipid membrane permeability .

Biological Activity

1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid (CAS No. 1148027-02-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C9H14BrNO3

- Molecular Weight : 252.12 g/mol

This compound features a cyclohexane ring with a carboxylic acid and an acetamido group, which are critical for its biological activity.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes linked to inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. For instance, it has been tested against several bacterial strains with varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential therapeutic application in treating inflammatory diseases.

Research on Anticancer Activity

Another study explored the anticancer properties of the compound against human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells at concentrations lower than those required for normal cells, highlighting its selective toxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| A549 (Lung cancer) | 25 |

These results support further investigation into its potential as an anticancer agent.

Q & A

Basic: What safety protocols are critical when handling 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid?

Answer:

Brominated compounds require stringent safety measures due to potential toxicity and reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of vapors or aerosols.

- First Aid: Immediate washing with soap/water for skin contact and artificial respiration if inhaled .

- Waste Disposal: Segregate halogenated waste for appropriate neutralization.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- Mass Spectrometry (MS): High-resolution MS (e.g., Orbitrap Elite) with ESI ionization provides accurate molecular weight and fragmentation patterns, essential for confirming the bromo-acetylamino moiety .

- Nuclear Magnetic Resonance (NMR): H and C NMR resolve cyclohexane ring conformation and bromo-acetyl group substitution patterns. Compare with spectral libraries for validation .

- FT-IR: Identifies carbonyl (C=O) and amide (N-H) stretches (~1650–1750 cm) .

Basic: What are standard synthetic routes for preparing this compound?

Answer:

- Stepwise Functionalization:

- Amino Protection: Protect the cyclohexanecarboxylic acid’s amine group using Fmoc or Boc strategies to prevent side reactions .

- Bromoacetylation: React with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

- Deprotection: Remove the protecting group (e.g., Fmoc with piperidine) to yield the final product .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Advanced: How does the bromo-acetylamino group influence nucleophilic substitution reactions?

Answer:

The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key considerations:

- Reactivity: Steric hindrance from the cyclohexane ring may slow substitution; use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

- Byproduct Analysis: Monitor for elimination products (e.g., dehydrohalogenation) via GC-MS or HPLC .

- Kinetic Studies: Use pseudo-first-order conditions to determine rate constants under varying temperatures/pH .

Advanced: How can enantioselective synthesis be achieved for derivatives of this compound?

Answer:

- Chiral Catalysis: Use asymmetric catalysts (e.g., Jacobsen’s catalyst) during bromoacetylation to induce enantiomeric excess .

- Resolution Techniques: Employ chiral column chromatography (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate enantiomers .

- Diels-Alder Strategies: Synthesize enantiopure β-amino acids via stereocontrolled reactions with ethyl(E)-3-nitroacrylate .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Answer:

- Parameter Screening: Systematically vary reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed bromoacetyl groups) that reduce yield .

- Replication Studies: Compare protocols across literature sources; discrepancies may arise from purification methods (e.g., recrystallization vs. chromatography) .

Advanced: What are the applications of this compound in drug discovery?

Answer:

- Peptide Mimetics: The rigid cyclohexane scaffold mimics peptide turn structures, enabling protease resistance in therapeutic peptides .

- Targeted Covalent Inhibitors: The bromo-acetyl group forms irreversible bonds with cysteine residues in enzyme active sites (e.g., kinase inhibitors) .

- Biological Evaluation: Screen cytotoxicity (MTT assay) and target engagement (SPR or ITC) to validate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.